molecular formula C5H5BrO B1268616 3-Bromo-2-methylfuran CAS No. 83457-06-1

3-Bromo-2-methylfuran

Cat. No.: B1268616
CAS No.: 83457-06-1
M. Wt: 161 g/mol
InChI Key: VRMMZSVAKYRZAB-UHFFFAOYSA-N
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Description

3-Bromo-2-methylfuran is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the furan ring. This compound is a colorless liquid with a distinctive odor and is soluble in organic solvents such as alcohols and ethers but insoluble in water .

Mechanism of Action

Target of Action

Furan derivatives, which include 3-bromo-2-methylfuran, have been noted for their remarkable therapeutic efficacy . They have been used in the creation of numerous innovative antibacterial agents .

Mode of Action

For instance, they can participate in the Diels–Alder cycloaddition reaction , a common reaction in organic chemistry that results in the formation of cyclic compounds. This reaction could potentially alter the function of the target molecule, leading to therapeutic effects.

Biochemical Pathways

Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of this compound is 16100 , which is within the range generally favorable for good bioavailability

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . These could potentially result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

It’s worth noting that the efficacy of many chemical compounds can be influenced by factors such as ph, temperature, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylfuran typically involves the bromination of 2-methylfuran. One common method is to dissolve 2-methylfuran in dimethyl sulfoxide (DMSO) and add bromine and hydrobromic acid at low temperatures. The mixture is then subjected to a bromination reaction, followed by filtration and distillation to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted furans depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized furan derivatives.

    Reduction Reactions: The major product is 2-methylfuran.

Scientific Research Applications

3-Bromo-2-methylfuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methylfuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

3-bromo-2-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMMZSVAKYRZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348916
Record name 3-bromo-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83457-06-1
Record name 3-bromo-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83457-06-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes to obtain 3-Bromo-2-methylfuran?

A1: Two main synthetic approaches for this compound are described in the literature:

  1. From 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride: This method involves bromination of the starting material followed by selective isolation and thermal decomposition of the desired dibromo anhydride intermediate (4-endo-5-exo-Dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride) in quinoline. This pathway leads specifically to this compound. []
  2. From γ,δ-epoxy-(E)-α-bromoacrylates: This approach utilizes a stereoselective cyclization reaction. Reacting a γ,δ-epoxy-(E)-α-bromoacrylate with MeAl3-H2O yields this compound. Interestingly, using Me3Al-(CF3)2CHOH as a reagent in this reaction leads to the formation of a 2-alkoxy-3-bromofuran derivative instead. []

Q2: Why is the synthesis of this compound particularly interesting for organic chemists?

A2: The presence of the bromine atom at the 3-position of the furan ring makes this compound a valuable building block for further synthetic transformations. [] This bromine atom can be readily substituted by various functional groups using established methodologies in organic synthesis, opening possibilities to access a wide array of functionalized furan derivatives.

Q3: Are there any studies exploring the potential applications of this compound derivatives?

A3: While the provided literature focuses primarily on the synthesis of this compound and its derivatives, the efficient access to diverse functionalized furans suggests their potential application in various fields. For example, furan derivatives are known for their biological activities and are often used as building blocks for pharmaceuticals and agrochemicals. Further research is needed to fully explore the potential applications of this specific group of this compound derivatives. []

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